5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
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Description
5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C17H18BrN3O3 and its molecular weight is 392.253. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes, influencing their function .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the bromopyrimidinyl and methoxyphenyl groups may enhance the compound’s ability to bind to its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the piperidinyl and methoxyphenyl groups may influence its pharmacokinetic properties, potentially enhancing its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including altering protein function, influencing gene expression, and affecting cell signaling pathways .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-14-6-4-12(5-7-14)16(22)21-8-2-3-15(11-21)24-17-19-9-13(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKGYSFKPGONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.